molecular formula C15H18N2O2S B1378610 tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate CAS No. 1461715-56-9

tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B1378610
CAS No.: 1461715-56-9
M. Wt: 290.4 g/mol
InChI Key: AISOBSGFPJMBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase can enhance cholinergic signaling, leading to improved cognitive function. Moreover, its interaction with β-secretase can reduce the formation of amyloid-beta peptides, potentially mitigating the progression of Alzheimer’s disease . These effects highlight the compound’s potential therapeutic applications in neurodegenerative disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced neurotransmission. Additionally, the compound inhibits β-secretase by binding to its active site, reducing the production of amyloid-beta peptides . These molecular interactions underline the compound’s potential as a therapeutic agent for neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its inhibitory effects on acetylcholinesterase and β-secretase are sustained, suggesting its potential for chronic therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase and β-secretase, leading to improved cognitive function and reduced amyloid-beta production . At high doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in target tissues, such as the brain, are critical for its therapeutic efficacy. Understanding these transport and distribution mechanisms is essential for optimizing its delivery and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications These localizations influence its interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. This often involves the use of controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar functional groups.

    Phenylthiazole derivatives: Compounds with similar thiazole rings but different substituents.

    N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate: Lacks the tert-butyl group but has a similar core structure.

Uniqueness

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is unique due to the combination of its tert-butyl group, thiazole ring, and carbamate functionality. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Properties

IUPAC Name

tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-12(17-14(18)19-15(2,3)4)20-13(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISOBSGFPJMBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.